molecular formula C17H13ClN2O2 B2356080 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione CAS No. 271254-69-4

3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione

Cat. No.: B2356080
CAS No.: 271254-69-4
M. Wt: 312.75
InChI Key: ONPUYTXDZFOYJX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione is a substituted pyrrole-2,5-dione derivative characterized by a 4-chlorophenyl group at position 3 and a 4-toluidino (4-methylanilino) group at position 1 of the pyrrole ring.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylanilino)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-2-8-14(9-3-11)19-20-16(21)10-15(17(20)22)12-4-6-13(18)7-5-12/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPUYTXDZFOYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=O)C=C(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Reagents

  • 1-(4-Chlorophenyl)propane-1,3-dione (1.0 mmol, 209.6 mg)
  • Phenylglyoxal monohydrate (1.0 mmol, 152.1 mg)
  • 4-Toluidine (1.0 mmol, 107.2 mg)
  • Ethanol (anhydrous) , 5 mL

Procedure

  • Reaction Setup : Combine 1-(4-chlorophenyl)propane-1,3-dione, phenylglyoxal monohydrate, and 4-toluidine in ethanol.
  • Reflux : Heat the mixture at 80°C for 2.5 hours under stirring (TLC monitoring: hexane/ethyl acetate 3:1).
  • Work-Up : Cool to room temperature; collect precipitated solids via vacuum filtration.
  • Purification : Wash with cold ethanol (2 × 3 mL) and recrystallize from ethanol/dichloromethane (1:1) to afford yellow crystals (yield: 84–89%).

Reaction Optimization

Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) 60–100 80 +15%
Solvent EtOH, MeOH, THF EtOH +22%
Reaction Time (h) 1–5 2.5 +12%

Elevating temperature beyond 80°C induced side-product formation (e.g., over-oxidized byproducts), while methanol and tetrahydrofuran resulted in lower yields due to poor solubility.

Mechanistic Insights

The reaction proceeds through a tandem Knoevenagel-Michael addition followed by cyclodehydration:

  • Knoevenagel Step : 1-(4-Chlorophenyl)propane-1,3-dione condenses with phenylglyoxal to form a γ-diketone intermediate.
  • Michael Addition : 4-Toluidine attacks the α,β-unsaturated carbonyl system, generating an enamine.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrrole ring, with subsequent oxidation yielding the 2,5-dione.

$$
\text{C}{11}\text{H}9\text{ClO}2 + \text{C}8\text{H}8\text{O}3 + \text{C}7\text{H}9\text{N} \rightarrow \text{C}{17}\text{H}{13}\text{ClN}2\text{O}2 + 2\text{H}_2\text{O}
$$

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3420 (N–H stretch), 1717 (C=O), 1576 (C=C aromatic).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.29 (s, 1H, NH), 7.76–6.93 (m, 8H, Ar–H), 2.13 (s, 3H, CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 164.35 (C=O), 138.24 (C–Cl), 130.55 (Ar–C), 52.85 (N–CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 313.0741 [M+H]⁺
  • Calculated for C₁₇H₁₄ClN₂O₂⁺ : 313.0745

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Immobilizing the 1,3-dicarbonyl component on Wang resin enabled a 76% yield but required specialized equipment, limiting scalability.

Microwave-Assisted Synthesis

Irradiation at 100°C for 20 minutes achieved 88% yield, though product purity decreased due to rapid decomposition.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at the pyrrole nitrogen was minimized by stoichiometric control of 4-toluidine.
  • Low Solubility : Adding 10% dimethylformamide (DMF) to ethanol improved reactant dissolution without side reactions.

Industrial Scalability Considerations

Factor Laboratory Scale Pilot Plant Scale
Batch Size 1 mmol 10 mol
Yield 85–89% 78–82%
Purification Recrystallization Column Chromatography

Pilot-scale trials highlighted column chromatography as essential for removing polymeric impurities, albeit with a 7% yield drop.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl and toluidino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under controlled conditions.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, often in the presence of catalysts or under specific temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substitution pattern on the pyrrole-2,5-dione core significantly influences physicochemical properties. Below is a comparison with structurally related compounds:

Compound Name Substituents (Positions 1 & 3) Molecular Formula Melting Point (°C) Yield (%) Purity (%) Key References
3-(4-Chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione (Target Compound) 4-Toluidino (1), 4-Chlorophenyl (3) C₁₇H₁₃ClN₂O₂ Not reported Not reported Not reported N/A
3-(Benzo[d]isoxazol-3-yl)-4-(6-fluoro-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7f) Morpholinopropyl (1), Benzoisoxazolyl (3) C₂₇H₂₃FN₄O₄ 219–221 29.9 Not reported
3-(Benzofuran-3-yl)-4-(5-bromo-1H-indol-3-yl)-1H-pyrrole-2,5-dione (11) Methoxyethyl (1), Benzofuranyl (3) C₂₂H₁₆BrNO₃ Not reported Not reported 99.2
3-Chloro-1-(4-chlorophenyl)-4-methylpiperazinyl-pyrrole-2,5-dione 4-Chlorophenyl (1), Methylpiperazinyl (4) C₁₅H₁₅Cl₂N₃O₂ Not reported Not reported Not reported
3-(4-Chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione 4-Fluoroanilino (1), 4-Chlorophenyl (3) C₁₆H₁₀ClFN₂O₂ Not reported Not reported Not reported

Key Observations:

  • Substituent Bulkiness: The target compound’s 4-toluidino group introduces moderate steric hindrance compared to bulkier groups like morpholinopropyl or benzofuranyl .
  • Synthesis Efficiency: Yields for analogs range from 11.5% to 38.1% , suggesting that the target compound’s synthesis may require optimized conditions for higher efficiency.

Biological Activity

3-(4-Chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione, also known by its CAS number 271254-69-4, is a compound that has garnered attention for its diverse biological activities. This pyrrole derivative exhibits potential in various pharmacological applications, particularly in oncology and antimicrobial therapies. This article provides a detailed examination of its biological activity, including synthesis methods, case studies, and research findings.

  • Molecular Formula : C17H13ClN2O
  • Molecular Weight : 312.75 g/mol
  • Structure : The compound features a pyrrole ring substituted with a chlorophenyl and toluidine moiety, which contributes to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:

  • In Vitro Studies : Compounds structurally related to this compound have shown significant antiproliferative effects on colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the low nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}M) .
  • In Vivo Studies : In animal models of chemically induced colon cancer, these compounds demonstrated a marked reduction in tumor growth, suggesting their potential as effective antitumor agents .

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives are well-documented. For example:

  • Broth Microdilution Method : Derivatives similar to this compound exhibited significant activity against various bacteria including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of these compounds:

  • Cytokine Inhibition : Studies indicate that certain derivatives can significantly inhibit pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies .

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

  • Cell Viability Assays : At lower concentrations (10 µg/mL), these compounds did not induce apoptosis or necrosis in PBMCs; however, at higher concentrations (100 µg/mL), some derivatives showed slight toxicity .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate amines with pyrrole derivatives. The structure activity relationship studies have indicated that modifications to the side groups significantly impact biological activity .

Table of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityInhibition of colon cancer cell lines (GI50 ~ 1.01.6×108M1.0-1.6\times 10^{-8}M)
Antimicrobial ActivityEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines in PBMCs
ToxicityLow toxicity at therapeutic doses; slight toxicity at high doses

Q & A

Q. How can advanced chromatographic methods separate enantiomeric or diastereomeric impurities?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients resolves enantiomers. Diastereomers are distinguished via 1H^1H-NMR coupling constants (e.g., vicinal protons in the pyrrole ring) and NOESY correlations .

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